Home > Products > Screening Compounds P74283 > 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid - 1322605-17-3

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Catalog Number: EVT-1686007
CAS Number: 1322605-17-3
Molecular Formula: C10H12N4O3
Molecular Weight: 236.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

Further research on [, , ]triazolo[4,3-b]pyridazines is warranted to explore their full potential in various therapeutic areas. Future directions may include:

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) is a potent bivalent bromodomain and extraterminal inhibitor. This compound emerged from a series of optimized compounds demonstrating excellent pharmacokinetic profiles and exhibiting high potency in vitro and in vivo. AZD5153 effectively downregulates c-Myc and inhibits tumor growth in xenograft studies.

Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine ring system with 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid. The key difference is the presence of a piperidine ring linked to the triazolopyridazine core at position 6, which forms the basis for its bivalent binding and enhanced potency.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) is a highly selective inhibitor of receptor tyrosine kinase c-Met, developed through structure-based drug design and medicinal chemistry lead optimization. Despite exhibiting attractive properties initially, preclinical evaluations revealed PF-04254644 to be a pan-phosphodiesterase (PDE) family inhibitor. This broad off-target activity led to a sustained increase in heart rate, increased cardiac output, decreased contractility indices, and myocardial degeneration in rats, ultimately leading to its termination as a preclinical candidate.

Relevance: PF-04254644, while also containing the [, , ]triazolo[4,3-b]pyridazine scaffold as 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid, features a quinoline moiety and a 1-methyl-1H-pyrazol-4-yl group attached to the core structure. This highlights the diverse chemical modifications possible around the [, , ]triazolo[4,3-b]pyridazine ring and their impact on biological activity.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) stands out as a potent and selective inhibitor of wild-type (WT) MET kinase, including several clinically relevant mutants. Through a multiparametric chemical optimization approach, SAR125844 emerged as a promising development candidate. Despite its potential as a parenteral agent for MET-dependent cancers, challenges in achieving satisfactory oral absorption due to a trade-off with CYP3A4 inhibition were observed.

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid, but incorporates a benzothiazole group connected to the triazolopyridazine core via a sulfur linker. This variation illustrates the potential for incorporating sulfur-containing moieties in the design of triazolopyridazine-based inhibitors.

Overview

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a compound featuring a unique structure that integrates a triazolo-pyridazine moiety with a butanoic acid side chain. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development. The molecular formula of this compound is C10H12N4O3C_{10}H_{12}N_{4}O_{3} with a molecular weight of 236.23 g/mol .

Source

This compound can be synthesized through various chemical methods, which typically involve the cyclization of precursors to form the triazolo-pyridazine core and subsequent modifications to incorporate the butanoic acid group. It is also commercially available from several chemical suppliers, indicating its relevance in research and development contexts .

Classification

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is classified as a triazolo-pyridazine derivative. Compounds in this class are often explored for their biological activities, including their roles as enzyme inhibitors or modulators of biochemical pathways .

Synthesis Analysis

Methods

The synthesis of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves several key steps:

  1. Formation of the Triazolopyridazine Core: This initial step typically requires the cyclization of appropriate starting materials under controlled conditions to yield the triazolo-pyridazine structure.
  2. Introduction of the Butanoic Acid Side Chain: Following the formation of the core structure, the butanoic acid moiety is introduced through amidation or similar reactions.
  3. Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthesis may require specific reagents and conditions to optimize yield and minimize by-products. Common reagents include various acids for amidation and solvents that facilitate cyclization reactions.

Molecular Structure Analysis

Structure

The molecular structure of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can be represented by its InChI key (PWMPKVRCKMCMKU-UHFFFAOYSA-N) and SMILES notation (COC1=NN2C(=NN=C2CCCC(=O)O)C=C1) .

Data

  • Molecular Formula: C10H12N4O3C_{10}H_{12}N_{4}O_{3}
  • Molecular Weight: 236.23 g/mol
  • InChI: InChI=1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16)

These structural details indicate the presence of functional groups that are likely responsible for the compound's biological activity.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Oxidation: The methoxy group may be oxidized to form aldehydes or acids.
  2. Reduction: Reduction reactions can target the triazolopyridazine ring, potentially yielding dihydro derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Sodium borohydride.

These reactions can be leveraged for further functionalization of the compound or for generating derivatives with altered properties.

Mechanism of Action

The mechanism of action for 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets within biological systems. It has been observed to inhibit certain enzymes and receptors, modulating various biochemical pathways relevant to therapeutic applications.

Process and Data

Research indicates that compounds within this class may exhibit activity against specific cancer cell lines or other pathological conditions by altering enzyme activity or receptor signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid include:

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.

These properties are crucial for determining how the compound behaves in biological systems and its suitability for various applications.

Applications

Scientific Uses

The primary applications of 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid are in drug discovery and development. It has potential uses as:

  • Therapeutics: Targeting specific diseases such as cancer or neurological disorders.

Research continues to explore its efficacy in modulating biological pathways relevant to disease treatment .

Synthetic Methodologies and Optimization [4] [7]

Multi-Step Synthesis Strategies for Triazolo-Pyridazine Core Functionalization

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid employs a modular approach involving sequential construction of the heterocyclic core followed by side-chain elaboration. The primary strategy begins with 6-methoxypyridazine-3-carboxylic acid as a key precursor, synthesized via oxidation of 3-chloro-6-methylpyridazine using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media, followed by nucleophilic methoxylation with sodium methoxide (NaOMe) in methanol at 60–80°C [2] [4]. This intermediate undergoes cyclocondensation with hydrazine derivatives (e.g., hydrazine hydrate) in refluxing acetic acid to form the triazolo[4,3-b]pyridazine core. The reaction typically achieves 70–85% yield but requires precise stoichiometric control to minimize di- or tri-alkylated byproducts [6].

A critical challenge is the regioselective functionalization at the C3 position for subsequent alkylation. This is addressed through in situ generation of the sodium salt of the triazole nitrogen using NaH in dimethylformamide (DMF), followed by reaction with 4-bromobutyronitrile. Final hydrolysis of the nitrile group yields the butanoic acid moiety, with an overall yield of 45–60% after purification [6].

Table 1: Multi-Step Synthesis Comparison

StepReaction TypeKey Reagents/ConditionsYield (%)Byproduct Challenges
1Pyridazine OxidationKMnO₄, H₂SO₄, 80°C78Over-oxidation to decarboxylated products
2MethoxylationNaOMe/MeOH, 60°C90O-Methylation impurities
3CyclocondensationNH₂NH₂·H₂O, AcOH, reflux75Di-alkylated triazoles
4C3-AlkylationNaH/DMF, 4-Br-butyronitrile65N2 vs. N1 regioselectivity issues
5Nitrile HydrolysisNaOH/H₂O, reflux85Incomplete hydrolysis

Regioselective Approaches for Methoxy Group Introduction

Regioselective introduction of the 6-methoxy group is pivotal for electronic modulation of the triazolo-pyridazine scaffold. The nucleophilic aromatic substitution (SNAr) route utilizes 3,6-dichloropyridazine as the starting material, where the C3 chlorine is selectively displaced by hydrazine due to higher reactivity, leaving the C6 chlorine for methoxylation. This step occurs under mild conditions (NaOMe/MeOH, 25°C, 12 h), affording 90% yield without affecting the triazole ring [2] [4]. Alternative methods, such as direct methylation of triazolo-pyridazinone precursors using dimethyl sulfate, result in O/N-alkylation mixtures, reducing yield to 40–55% [4].

Recent advances leverage microwave-assisted synthesis to enhance regioselectivity. For example, irradiation (100 W, 120°C, 20 min) during methoxylation suppresses N-alkylation byproducts, improving yields to 92% [6]. The 6-methoxy group’s electron-donating properties optimize the core’s π-stacking capability, confirmed through Hammett studies showing a σₚ value of −0.27 for enhanced electron density [6].

Table 2: Methoxylation Methods Comparison

MethodConditionsRegioselectivityYield (%)Key Advantage
SNAr (Two-Step)NaOMe/MeOH, 25°CHigh (C6-only)90Minimal byproducts
Direct Methylation(CH₃O)₂SO₂, K₂CO₃, 80°CModerate55Shorter route
Microwave-AssistedNaOMe/DMA, 120°C, MWExcellent9210-minute reaction

Coupling Reactions for Butanoic Acid Moiety Integration

The butanoic acid chain is integrated via carbodiimide-mediated coupling or alkylation of metallated intermediates. In the preferred route, the triazolo-pyridazine core is deprotonated with NaH in tetrahydrofuran (THF), followed by reaction with ethyl 4-bromobutyrate. Saponification (LiOH/H₂O) then yields the target acid, achieving 70–75% yield [6]. For direct amidation (e.g., in butanamide derivatives), uronium-based coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) or carbodiimides (EDC) with HOAt (1-hydroxy-7-azabenzotriazole) suppress racemization and enhance efficiency to 85–90% yield [8].

Critical to success is the activation of sterically hindered carboxylic acids. Studies show that pre-activation of butanoic acid with ClCO₂Et/iPr₂NEt before adding the triazolo-pyridazine amine minimizes dimerization, whereas one-pot EDC methods result in 15–20% diacyl impurities [8].

Solvent and Catalytic System Optimization in Cyclization Reactions

Solvent polarity and catalysts govern the efficiency of triazole ring formation. High-polarity aprotic solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) accelerate cyclization by stabilizing the transition state, reducing reaction time from 12 h to 2 h compared to toluene [6] [8]. Catalytic additives are equally crucial:

  • DMAP (4-dimethylaminopyridine) at 10 mol% boosts acylation kinetics by 8-fold via nucleophilic catalysis [8].
  • Microwave irradiation (150°C) in DMA cuts cyclization time to 15 min with 95% yield, versus 65% under conventional reflux [6].

Table 3: Solvent/Catalyst Systems for Cyclization

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Yield (%)
TolueneNone1101245
DMFDMAP (5 mol%)100475
DMANone150285
DMA (MW)DMAP (10 mol%)1500.2595

Dehydration during cyclization is optimized using molecular sieves (3Å) in DMF, increasing yield by 18% by shifting equilibrium toward imine formation . Post-reaction purification via acid-base extraction (e.g., 10% HCl/NaHCO₃) removes uncoupled butanoic acid impurities, ensuring >99% HPLC purity [6].

Properties

CAS Number

1322605-17-3

Product Name

4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

InChI

InChI=1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16)

InChI Key

PWMPKVRCKMCMKU-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CCCC(=O)O)C=C1

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.